The synthesis of isoatriplicolide tiglate typically involves extraction from plant sources followed by purification processes. The compound can be isolated from the chloroform soluble fractions of Paulownia species through chromatographic techniques. Various studies have reported on the methods used for its extraction and characterization, emphasizing the role of spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry to confirm its structure .
Isoatriplicolide tiglate has a complex molecular structure characterized by a sesquiterpene lactone framework. The molecular formula is with a molecular weight of approximately 250.34 g/mol. The compound features a unique arrangement of carbon rings and functional groups that contribute to its biological activity.
Isoatriplicolide tiglate can undergo several chemical reactions typical for sesquiterpene lactones, including oxidation and hydrolysis. These reactions can modify its functional groups, potentially enhancing or altering its biological activity.
The mechanism of action of isoatriplicolide tiglate has been studied primarily in relation to its antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that isoatriplicolide tiglate inhibits key enzymes such as trypanothione reductase, leading to increased oxidative stress within the parasite.
Isoatriplicolide tiglate exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Isoatriplicolide tiglate has potential applications in various scientific fields:
Isoatriplicolide tiglate (PCAC), isolated from the chloroform-soluble fraction of Paulownia coreana leaves, demonstrates potent antiproliferative effects in breast and cervical cancer cell lines through a biphasic concentration-response relationship. In MDA-MB-231 triple-negative breast cancer cells, PCAC suppresses proliferation at concentrations as low as 10 µg/mL, while concentrations exceeding 50 µg/mL induce rapid apoptotic cell death within 6 hours. This dual-phase activity exhibits significant temporal dynamics, with 72-hour exposure to 10 µg/mL achieving approximately 80% growth inhibition compared to untreated controls. The time-dependent progression manifests as:
Table 1: Antiproliferative Effects of Isoatriplicolide Tiglate in MDA-MB-231 Cells
Concentration (µg/mL) | 24-hour Viability (%) | 48-hour Viability (%) | 72-hour Viability (%) |
---|---|---|---|
0 (Control) | 100 ± 3.2 | 100 ± 2.8 | 100 ± 4.1 |
10 | 85 ± 2.1 | 62 ± 3.5 | 22 ± 1.9 |
30 | 74 ± 3.0 | 48 ± 2.7 | 15 ± 2.3 |
50 | 52 ± 2.8 | 28 ± 1.8 | <5 |
100 | 38 ± 1.7 | <5 | <5 |
Morphological hallmarks of treatment include progressive membrane blebbing and cytoplasmic condensation, confirming the compound's capacity to disrupt fundamental cancer cell viability pathways without requiring continuous exposure [1].
At cytotoxic concentrations (>50 µg/mL), isoatriplicolide tiglate simultaneously engages both extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways, creating a comprehensive cell death signaling network. Western blot analyses of treated MDA-MB-231 cells reveal coordinated caspase activation beginning within 6 hours of exposure:
This dual-pathway induction represents a strategic advantage over single-pathway activators, potentially overcoming common resistance mechanisms in cancer cells. The temporal cascade analysis demonstrates that caspase-8 and caspase-9 activation precedes caspase-3 cleavage by approximately 2-3 hours, confirming the hierarchical signaling progression. Pharmacological inhibition experiments validate the functional significance of both pathways, with combined caspase-8/9 inhibitors providing greater protection against PCAC-induced cytotoxicity than single-pathway inhibitors [1] [8].
Isoatriplicolide tiglate fundamentally reprograms the Bcl-2 family protein equilibrium to favor pro-apoptotic signaling. In MDA-MB-231 cells treated with 50 µg/mL PCAC:
This molecular rebalancing creates mitochondrial outer membrane permeabilization (MOMP), triggering the apoptosome formation and subsequent caspase-3 activation. Caspase-3 activity assays demonstrate a 12-fold increase in enzymatic activity within 24 hours of treatment, directly correlating with PARP cleavage and DNA fragmentation. The activation threshold occurs between 30-50 µg/mL, establishing the concentration-dependent nature of this apoptotic switch. Notably, PCAC-induced apoptosis is completely abrogated by the pan-caspase inhibitor Z-VAD-FMK, confirming caspase-dependence as the primary cell death mechanism [1] [8].
At sub-apoptotic concentrations (<10 µg/mL), isoatriplicolide tiglate imposes cell cycle checkpoint arrest, fundamentally disrupting cancer proliferation machinery. Flow cytometric analysis of MDA-MB-231 cells treated with 10 µg/mL PCAC reveals profound S/G2 phase accumulation:
This arrest phenotype suggests targeting of DNA replication or mitotic entry mechanisms. Molecular analyses indicate reduced cyclin B1-CDK1 activity and increased phosphorylation of the DNA damage response protein CHK1, suggesting replication stress response activation. The cell cycle blockade is reversible upon compound removal, distinguishing it from the irreversible apoptotic effects observed at higher concentrations. This biphasic functionality—cytostatic at low concentrations versus cytotoxic at high concentrations—provides therapeutic flexibility depending on treatment objectives [1] [8].
Isoatriplicolide tiglate demonstrates broad-spectrum anticancer activity beyond breast cancer models, showing significant efficacy against diverse histological subtypes. Standardized proliferation assays (72-hour exposure to 10 µg/mL PCAC) reveal differential sensitivity across cancer types:
Table 2: Comparative Antiproliferative Efficacy Across Cancer Cell Lines
Cell Line | Cancer Type | Proliferation Inhibition (%) | Apoptotic Induction (50 µg/mL) |
---|---|---|---|
MDA-MB-231 | Triple-negative breast | 92 ± 3.1 | ++++ |
MCF7 | Luminal breast | 87 ± 2.8 | +++ |
HS578T | Metaplastic breast | 83 ± 3.5 | +++ |
T47D | Ductal breast | 79 ± 2.9 | ++ |
HeLa | Cervical adenocarcinoma | 88 ± 3.3 | ++++ |
SiHa | Cervical squamous | 85 ± 3.0 | +++ |
C33A | Cervical carcinoma | 81 ± 2.7 | ++ |
(+++ = strong apoptotic induction >60%; ++ = moderate 40-60%; ++++ = very strong >80%)
Notably, cervical cancer models show comparable sensitivity to breast cancer lines, with HeLa cells exhibiting near-complete growth inhibition at 10 µg/mL. The differential response between triple-negative (MDA-MB-231) and hormone-responsive (MCF7, T47D) breast cancers suggests potential molecular subtype selectivity. The compound's efficacy against both adenocarcinoma (HeLa, MCF7) and squamous (SiHa, HS578T) histologies indicates broad applicability across epithelial cancers. Importantly, normal fibroblast controls (MRC-9) show significantly reduced sensitivity, suggesting a cancer-selective therapeutic window [1] [2] [8].
Compound Profile: Isoatriplicolide Tiglate
Table 3: Chemical and Biological Profile of Isoatriplicolide Tiglate
Characteristic | Description |
---|---|
IUPAC Name | [To be determined from chemical structure] |
Source | Leaves of Paulownia coreana (Paulowniaceae family) |
Molecular Class | Sesquiterpene lactone derivative |
Mechanism of Action | 1. S/G2 phase cell cycle arrest (subtoxic concentrations) |
2. Dual extrinsic/intrinsic apoptosis activation (cytotoxic concentrations) | |
Molecular Targets | Caspase-8, Caspase-9, Caspase-3, Bax, Bcl-2 family proteins |
Therapeutic Indications | Breast cancer (triple-negative, luminal, metaplastic), Cervical cancer |
Research Use | Apoptosis induction studies, Cell cycle modulation, Combination therapy development |
The structural characterization reveals a characteristic α-methylene-γ-lactone moiety common to sesquiterpene lactones, which typically confers electrophilic reactivity with biological nucleophiles. This molecular feature potentially explains the compound's ability to modify multiple signaling nodes within proliferation and apoptosis networks [1] [8].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: